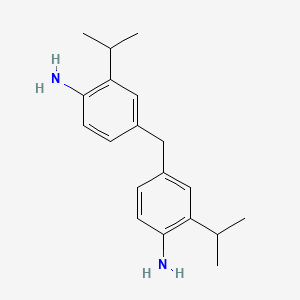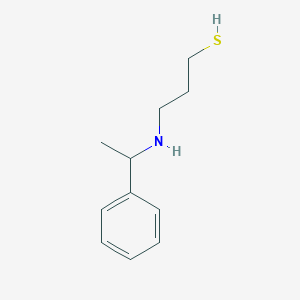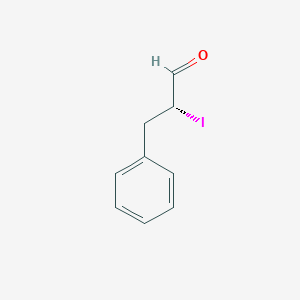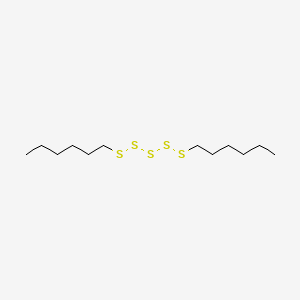
Dihexyl pentasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl pentasulphide is an organic compound with the chemical formula C12H26S5. It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexyl pentasulphide can be synthesized through the reaction of hexyl mercaptan with sulfur. The reaction typically involves heating hexyl mercaptan with elemental sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hexyl mercaptan and sulfur are combined under controlled conditions. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl pentasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or other reduced sulfur compounds.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or other reduced sulfur compounds .
Applications De Recherche Scientifique
Dihexyl pentasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s potential medicinal properties are being investigated for applications in drug development.
Industry: this compound is used in the production of lubricants, additives, and other industrial products.
Mécanisme D'action
The mechanism of action of dihexyl pentasulphide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorus pentasulfide: A compound with similar sulfur content, used in various industrial applications.
Diphosphorus trisulfide: Another sulfur-containing compound with distinct chemical properties and applications.
Uniqueness
Compared to other sulfur-containing compounds, dihexyl pentasulphide offers distinct advantages in terms of stability and versatility in chemical reactions .
Propriétés
Numéro CAS |
4089-56-9 |
|---|---|
Formule moléculaire |
C12H26S5 |
Poids moléculaire |
330.7 g/mol |
Nom IUPAC |
1-(hexylpentasulfanyl)hexane |
InChI |
InChI=1S/C12H26S5/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
CVKMVKOPUGPBSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSSSSCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



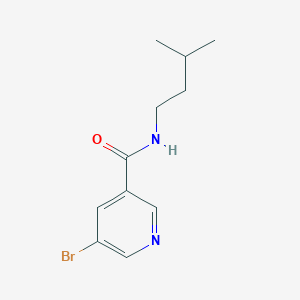

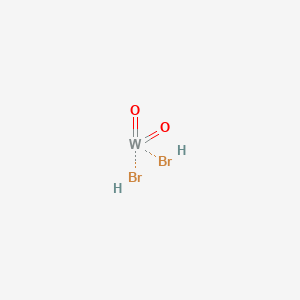

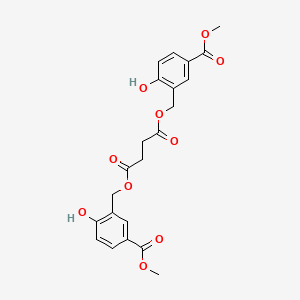

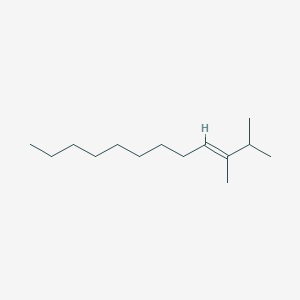
![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
